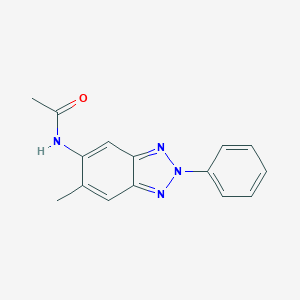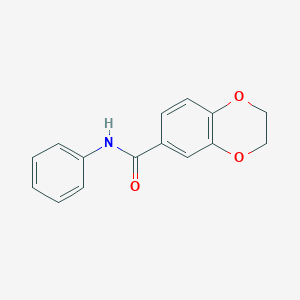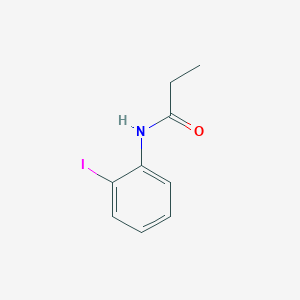
N,N-diethyl-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,2-diphenylpropanamide, also known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless, oily liquid with a slightly sweet odor. It is a highly effective insect repellent and is used to protect against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is widely used in both commercial and household insect repellents due to its effectiveness and low toxicity.
Mécanisme D'action
N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals. Insects use their olfactory system to detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N,N-diethyl-2,2-diphenylpropanamide disrupts this system by blocking the receptors in the insect's antennae, making it difficult for them to detect carbon dioxide and other chemicals.
Biochemical and Physiological Effects
N,N-diethyl-2,2-diphenylpropanamide has been shown to have low toxicity in humans and animals. However, some studies have suggested that N,N-diethyl-2,2-diphenylpropanamide may have neurotoxic effects on certain species of insects. N,N-diethyl-2,2-diphenylpropanamide has also been shown to have a slight irritant effect on the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2,2-diphenylpropanamide is a highly effective insect repellent and is widely used in laboratory experiments to protect against insects. However, N,N-diethyl-2,2-diphenylpropanamide can have a slight irritant effect on the skin and eyes, which may limit its use in certain experiments. Additionally, N,N-diethyl-2,2-diphenylpropanamide can interfere with certain types of analytical methods, such as gas chromatography.
Orientations Futures
There are several areas of research that could be explored in the future regarding N,N-diethyl-2,2-diphenylpropanamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-2,2-diphenylpropanamide. Another area of interest is the potential use of N,N-diethyl-2,2-diphenylpropanamide in agriculture and veterinary medicine. N,N-diethyl-2,2-diphenylpropanamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. Finally, more research is needed to fully understand the neurotoxic effects of N,N-diethyl-2,2-diphenylpropanamide on certain species of insects.
Méthodes De Synthèse
N,N-diethyl-2,2-diphenylpropanamide can be synthesized through several methods, including the reaction between benzaldehyde and diethylamine in the presence of an acid catalyst. The reaction produces a mixture of N,N-diethyl-2,2-diphenylpropanamide and its isomer, N,N-diethyl-3-methylbenzamide. The mixture is then separated by fractional distillation to obtain pure N,N-diethyl-2,2-diphenylpropanamide.
Applications De Recherche Scientifique
N,N-diethyl-2,2-diphenylpropanamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals by disrupting their olfactory system. N,N-diethyl-2,2-diphenylpropanamide has also been studied for its potential use in other areas, such as agriculture and veterinary medicine.
Propriétés
Nom du produit |
N,N-diethyl-2,2-diphenylpropanamide |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N,N-diethyl-2,2-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-4-20(5-2)18(21)19(3,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3 |
Clé InChI |
IROPYLIJGJLFSX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253105.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)


![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)



